(2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one
Overview
Description
(2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one is an organic compound that features a trifluoromethyl group, an amino group, and a hydroxy-methoxy substituted phenyl ring. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the enone structure: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxy and methoxy substitution: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to quinone derivatives.
Reduction: Reduction reactions can target the enone structure, converting it to the corresponding alcohol.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
Due to the presence of the trifluoromethyl group, the compound might exhibit unique biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
In materials science, the compound could be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one: Lacks the hydroxy and methoxy groups.
(2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one: Lacks the methoxy group.
(2Z)-3-amino-4,4,4-trifluoro-1-(2-methoxyphenyl)but-2-en-1-one: Lacks the hydroxy group.
Uniqueness
The presence of both hydroxy and methoxy groups in (2Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-6-2-3-8(16)7(4-6)9(17)5-10(15)11(12,13)14/h2-5,16H,15H2,1H3/b10-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGBJMEBCZHKK-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C=C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)C(=O)/C=C(/C(F)(F)F)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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